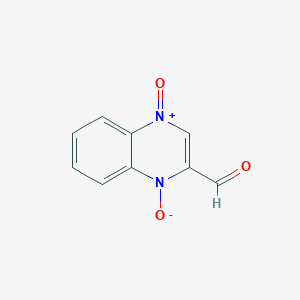

2-Quinoxalinecarboxaldehyde N,N'-dioxide

Overview

Description

2-Quinoxalinecarboxaldehyde N,N’-dioxide (QCNOD) is a compound with the molecular formula C9H6N2O3 . It has been extensively studied in the scientific community due to its potential applications.

Molecular Structure Analysis

The molecular structure of 2-Quinoxalinecarboxaldehyde N,N’-dioxide consists of a benzene ring and a pyrazine ring . The molecular formula is C9H6N2O3 , with an average mass of 190.156 Da and a mono-isotopic mass of 190.037842 Da .Scientific Research Applications

Asymmetric Allylation of Benzaldehyde

The compound has been used as a catalyst in the enantioselective allylation of benzaldehyde . This process involves the addition of an allyl group to benzaldehyde, which is a key step in the synthesis of various pharmaceuticals and fine chemicals .

Aldol Addition to Acetophenone

Another application of 2-Quinoxalinecarboxaldehyde N,N’-dioxide is in the aldol reaction of trichlorosilyl ketene acetal of methyl acetate with acetophenone . The aldol reaction is a fundamental chemical reaction that is often used in the synthesis of complex organic molecules .

Synthesis of 3-(2-quinolyl)-1-phenyl-2-propenone

2-Quinolinecarboxaldehyde has been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone . This compound has potential applications in the development of new pharmaceuticals .

Preparation of Imine-type Ligands

The compound is also used in the synthesis of imine-type ligands . These ligands are often used in coordination chemistry and catalysis .

Development of Sugar-Quinoline Fluorescent Sensor

2-Quinolinecarboxaldehyde has been used in the development of a sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water . This application is particularly important in environmental monitoring and public health .

Cyclotrimerization Catalyst

The compound has been used in the synthesis of new axially chiral bipyridine N,N’-dioxides based on catalytic [2+2+2] cyclotrimerization of diynes with nitriles . This process is used in the synthesis of various complex organic compounds .

Mechanism of Action

Target of Action

The primary targets of 2-Quinoxalinecarboxaldehyde N,N’-dioxide, also known as 2-Quinoxalinecarboxaldehyde, 1,4-dioxide, are bacterial and tumor cells . This compound has been used as an antibacterial agent and has shown potential in oncological applications .

Mode of Action

2-Quinoxalinecarboxaldehyde N,N’-dioxide interacts with its targets primarily by causing DNA damage . The presence of two N-oxide groups in the compound contributes to its pharmaceutical properties . It has been observed that this heterocycle can cause DNA damage .

Biochemical Pathways

It is known that the compound’s mode of action involves the production of reactive oxygen species (ros), cellular deoxygenation, metal chelation, and bioreductive agents .

Pharmacokinetics

The presence of n-oxide groups in the compound suggests that it may have unique pharmacokinetic properties .

Result of Action

The primary result of the action of 2-Quinoxaldehyde N,N’-dioxide is DNA damage in the target cells . This damage can inhibit the growth of bacteria and tumor cells, making the compound effective as an antibacterial and potential anticancer agent .

properties

IUPAC Name |

1-oxido-4-oxoquinoxalin-4-ium-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJFIUXMPBVEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C[N+]2=O)C=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinoxalinecarboxaldehyde N,N'-dioxide | |

CAS RN |

17626-51-6 | |

| Record name | 2-Quinoxalinecarboxaldehyde N,N'-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-QUINOXALINECARBOXALDEHYDE N,N'-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR731A439B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

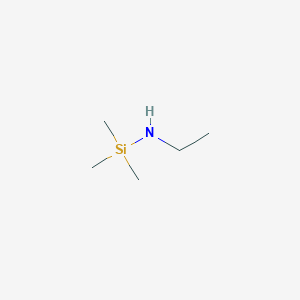

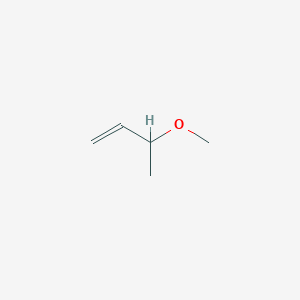

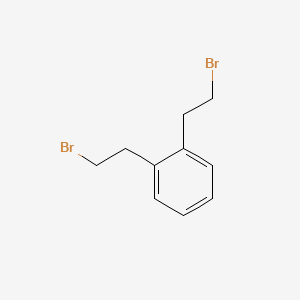

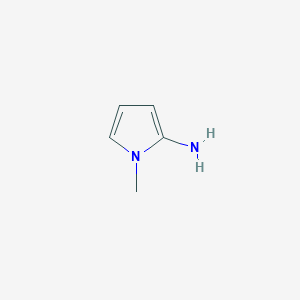

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3048535.png)

![2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester](/img/structure/B3048539.png)